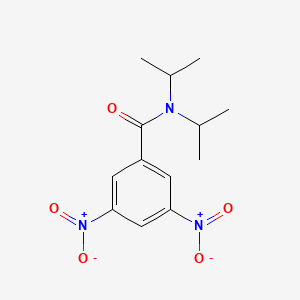

N,N-Diisopropyl-3,5-dinitrobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N3O5 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

3,5-dinitro-N,N-di(propan-2-yl)benzamide |

InChI |

InChI=1S/C13H17N3O5/c1-8(2)14(9(3)4)13(17)10-5-11(15(18)19)7-12(6-10)16(20)21/h5-9H,1-4H3 |

InChI Key |

YAOQCUJJKRPOLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of N,n Diisopropyl 3,5 Dinitrobenzamide

Direct Synthesis Routes for N,N-Diisopropyl-3,5-dinitrobenzamide

Direct synthesis routes offer the most straightforward methods for the preparation of this compound, typically involving the formation of an amide bond in a single key step.

The most common and direct method for synthesizing this compound is through the amidation of 3,5-dinitrobenzoic acid with diisopropylamine (B44863). This can be achieved by first activating the carboxylic acid. A widely used approach involves the conversion of 3,5-dinitrobenzoic acid to its more reactive acyl chloride, 3,5-dinitrobenzoyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,5-dinitrobenzoyl chloride is then reacted with diisopropylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the desired amide.

Alternatively, direct coupling of 3,5-dinitrobenzoic acid with diisopropylamine can be facilitated by various coupling agents. These reagents activate the carboxylic acid in situ, promoting the formation of the amide bond. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. researchgate.net

A general scheme for these reactions is presented below:

Route A (via Acyl Chloride): 3,5-Dinitrobenzoic Acid + SOCl₂ → 3,5-Dinitrobenzoyl Chloride 3,5-Dinitrobenzoyl Chloride + Diisopropylamine → this compound + HCl

Route B (Direct Coupling): 3,5-Dinitrobenzoic Acid + Diisopropylamine + Coupling Agent (e.g., DCC) → this compound

The efficiency of the amidation reaction is highly dependent on the chosen conditions. Key parameters that are often optimized include temperature, solvent, and the use of catalysts.

Temperature: The reaction temperature can significantly influence the rate of amide formation. While some highly reactive acyl chlorides may react with amines at room temperature or even lower, direct amidations using coupling agents may require heating to proceed at a reasonable rate. However, excessive temperatures should be avoided to minimize potential side reactions and decomposition of the starting materials or product.

Solvent: The choice of solvent is crucial for ensuring that all reactants are in the same phase and for facilitating the reaction. Common solvents for amidation reactions include aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). The polarity and boiling point of the solvent can affect reaction times and yields. For instance, in a study on the synthesis of pyrazolopyranopyrimidines, the use of water as a solvent in a multicomponent reaction showed the highest yield. researchgate.net

Catalyst: While the amidation of an acyl chloride with an amine does not typically require a catalyst, direct amidation reactions often benefit from their use. Boronic acids, for example, have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. morressier.com Recent research has also explored the use of titanium(IV)-based reagents as catalysts for peptide bond formation. researchgate.net

The following table summarizes the influence of various parameters on the amidation reaction:

| Parameter | Influence on Reaction | Typical Conditions/Considerations |

| Temperature | Affects reaction rate and potential for side reactions. | Room temperature to reflux, depending on the reactivity of the substrates and coupling agents. |

| Solvent | Solubilizes reactants and influences reaction kinetics. | Aprotic solvents such as DCM, THF, DMF are commonly used. |

| Catalyst | Can increase reaction rate and enable milder conditions. | Boronic acids, Group (IV) metal catalysts, and organocatalysts can be employed for direct amidation. ucl.ac.uk |

| Coupling Agent | Activates the carboxylic acid for nucleophilic attack by the amine. | DCC, EDC, HATU, and T3P are common choices. ucl.ac.uk |

Multistep Synthesis Strategies for this compound

Multistep synthesis strategies provide alternative pathways to this compound, often involving the sequential introduction of functional groups onto a simpler aromatic scaffold.

A key intermediate in many syntheses of this compound is an activated form of 3,5-dinitrobenzoic acid. The most common activated intermediate is the acyl chloride, 3,5-dinitrobenzoyl chloride. This compound is readily prepared by treating 3,5-dinitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is typically performed in an inert solvent, and the excess chlorinating agent can be removed by distillation.

Another approach involves the in situ generation of a mixed anhydride (B1165640). This can be achieved by reacting 3,5-dinitrobenzoic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a base. The resulting mixed anhydride is highly reactive towards amines and can be used directly without isolation.

An alternative multistep approach involves starting with a simpler benzamide (B126) and introducing the nitro groups in a later step. For example, one could synthesize N,N-diisopropylbenzamide first and then perform a nitration reaction. However, the directing effects of the amide group must be considered.

A more versatile strategy involves the transformation of the nitro groups of this compound into other functional groups. The nitro groups are strongly electron-withdrawing and activate the aromatic ring towards certain transformations.

Reduction of Nitro Groups: The two nitro groups on the aromatic ring can be reduced to amino groups. This transformation is of significant interest as it opens up a wide range of subsequent chemical modifications. The reduction of aromatic nitro compounds can be achieved using various reagents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common method. commonorganicchemistry.com Chemical reduction methods using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid are also effective. commonorganicchemistry.com

Selective reduction of one nitro group in the presence of the other in dinitro compounds can be challenging but is achievable under specific conditions. For example, the use of ammonium (B1175870) sulfide (B99878) can selectively reduce one nitro group in m-dinitrobenzene. csjmu.ac.in The choice of reducing agent and reaction conditions is critical to achieve the desired level of reduction and to avoid the reduction of the amide functionality. researchgate.net

The general scheme for the reduction is as follows: this compound + Reducing Agent → N,N-Diisopropyl-3,5-diaminobenzamide

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro groups activate the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.comlibretexts.org While the nitro groups themselves are not typically the leaving groups in SNAr reactions, if a suitable leaving group (e.g., a halogen) is also present on the ring, its displacement by a nucleophile is greatly facilitated by the presence of the nitro groups in the meta positions.

Novel Synthetic Approaches for Diisopropylated Benzamide Scaffolds

Recent advances in organic synthesis have led to the development of novel and more efficient methods for the formation of amide bonds, particularly for sterically hindered amides like this compound.

Catalytic Direct Amidation: As mentioned earlier, the direct formation of an amide bond from a carboxylic acid and an amine is an atom-economical and environmentally friendly approach. Research in this area is focused on developing more active and selective catalysts that can operate under mild conditions. Boronic acid catalysts have shown significant promise in this regard. morressier.com

Flow Chemistry: Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govmdpi.comacs.org The synthesis of benzamides can be efficiently carried out in flow reactors, often with reduced reaction times and improved yields compared to traditional batch processes. This technology is particularly well-suited for handling hazardous reagents and for optimizing reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate a wide range of organic reactions, including amide bond formation. organic-chemistry.org Microwave-assisted synthesis can lead to significantly shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. This technique is particularly beneficial for the synthesis of sterically hindered amides.

Modern Catalytic Methods for Hindered Amides: The synthesis of sterically hindered amides poses a significant challenge due to the reduced reactivity of the sterically bulky amine. To address this, new catalytic systems are being developed. For instance, metal-free approaches using hypervalent iodine(III) reagents have been reported for the formation of hindered amide bonds. rsc.org Transition metal catalysis, using metals like palladium, copper, and nickel, also plays a crucial role in modern amide synthesis, enabling the coupling of amines with carboxylic acid derivatives under mild conditions. numberanalytics.com

The following table provides an overview of some novel synthetic approaches:

| Synthetic Approach | Description | Potential Advantages |

| Catalytic Direct Amidation | Formation of amide bond from carboxylic acid and amine using a catalyst. | Atom-economical, environmentally friendly, avoids pre-activation steps. |

| Flow Chemistry | Reactions are carried out in continuous flow reactors. | Improved safety, enhanced heat and mass transfer, scalability, and automation. nih.govmdpi.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, cleaner reactions. organic-chemistry.org |

| Modern Catalysis for Hindered Amides | Development of specialized catalysts for sterically demanding substrates. | Overcomes steric hindrance, enabling the synthesis of challenging amides. rsc.orgnumberanalytics.com |

Scalable Synthetic Protocols in Academic Laboratory Settings

The synthesis of this compound in an academic laboratory setting is typically achieved through a two-step process. This process begins with the formation of the highly reactive acyl chloride, 3,5-dinitrobenzoyl chloride, from 3,5-dinitrobenzoic acid. This is followed by the amidation of the acyl chloride with diisopropylamine. This methodology is favored for its efficiency and the general availability of the starting materials.

The first step involves the conversion of 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride. This is a standard and well-documented procedure in organic synthesis. chemicalbook.comwikipedia.org A common and effective method for this transformation is the use of thionyl chloride (SOCl₂), often in a suitable solvent like toluene (B28343), under reflux conditions. chemicalbook.com Other chlorinating agents such as phosphorus pentachloride (PCl₅) can also be employed for this purpose. wikipedia.org The reaction with thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification of the resulting 3,5-dinitrobenzoyl chloride. chemicalbook.com

The second and final step is the amidation reaction, where 3,5-dinitrobenzoyl chloride is treated with diisopropylamine to yield the target compound, this compound. This reaction is a classic example of a nucleophilic acyl substitution, often carried out under Schotten-Baumann conditions. fishersci.it The reaction is typically performed in an aprotic solvent, and a base is added to neutralize the hydrogen chloride that is formed as a byproduct of the reaction. fishersci.itresearchgate.net The choice of solvent and base can be critical for optimizing the yield and purity of the final product. The reaction generally proceeds rapidly at room temperature. fishersci.it

A representative scalable protocol for the synthesis of this compound in an academic laboratory is detailed below. This protocol is based on established methods for the synthesis of amides from acyl chlorides. fishersci.itresearchgate.net

Step 1: Synthesis of 3,5-Dinitrobenzoyl chloride

A solution of 3,5-dinitrobenzoic acid in a suitable solvent such as toluene is treated with an excess of thionyl chloride. The mixture is heated to reflux for several hours to ensure complete conversion to the acyl chloride. chemicalbook.com Upon completion of the reaction, the excess thionyl chloride and the solvent are removed under reduced pressure to yield the crude 3,5-dinitrobenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

The crude 3,5-dinitrobenzoyl chloride is dissolved in an appropriate aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The solution is then cooled in an ice bath. A solution of diisopropylamine and a tertiary amine base, such as triethylamine (B128534) or pyridine, in the same solvent is added dropwise to the stirred solution of the acyl chloride. The base is essential to scavenge the HCl produced during the reaction. researchgate.net After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

The workup procedure typically involves washing the reaction mixture with water and brine to remove any water-soluble impurities and the hydrochloride salt of the tertiary amine. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound. The crude product can then be purified by recrystallization or column chromatography to obtain the final product of high purity.

The following table outlines representative data for the scalable synthesis of this compound in an academic laboratory setting, based on general procedures for similar amide syntheses.

| Reagent/Parameter | Value/Condition | Purpose |

| Step 1: Acyl Chloride Formation | ||

| 3,5-Dinitrobenzoic acid | 1.0 eq | Starting material |

| Thionyl chloride | 2.0 eq | Chlorinating agent |

| Solvent | Toluene | Reaction medium |

| Temperature | Reflux | To drive the reaction to completion |

| Reaction Time | 2-4 hours | To ensure complete conversion |

| Step 2: Amidation | ||

| 3,5-Dinitrobenzoyl chloride | 1.0 eq | Electrophile |

| Diisopropylamine | 1.2 eq | Nucleophile |

| Triethylamine | 1.5 eq | Base to neutralize HCl |

| Solvent | Dichloromethane (DCM) | Reaction medium |

| Temperature | 0 °C to Room Temperature | To control the reaction rate |

| Reaction Time | 4-8 hours | To ensure complete conversion |

| Workup | Aqueous wash | To remove water-soluble byproducts |

| Purification | Recrystallization/Chromatography | To obtain the pure product |

This scalable protocol allows for the efficient synthesis of this compound in an academic laboratory, providing a reliable method for obtaining this compound for further research.

Elucidation of Reaction Mechanisms and Reactivity Pathways Involving N,n Diisopropyl 3,5 Dinitrobenzamide

Mechanistic Investigations of Aromatic Nitro Group Transformations

The two nitro groups on the phenyl ring are strong electron-withdrawing groups, which significantly influence the electronic properties of the aromatic system and are the primary sites for reductive transformations.

Detailed Analysis of Reduction Pathways of Dinitro Phenyl Rings

The reduction of dinitrophenyl rings typically proceeds in a stepwise manner, involving the formation of several intermediates. While specific studies on N,N-Diisopropyl-3,5-dinitrobenzamide are not prevalent, the electrochemical behavior of the closely related 3,5-dinitrobenzoic acid (3,5-DNBA) provides significant insight. In voltammetric studies, 3,5-DNBA exhibits two distinct irreversible reduction peaks, corresponding to the reduction of each of the two nitro groups. researchgate.net This suggests a sequential reduction process rather than a simultaneous transformation of both groups.

The generally accepted mechanism for the reduction of aromatic nitro groups involves multiple electron and proton transfer steps. The initial one-electron reduction of a nitro group leads to the formation of a nitro anion radical. Subsequent steps can lead to the formation of nitroso, hydroxylamine (B1172632), and finally, amine functionalities. For a dinitro compound, the reduction of the first nitro group to a hydroxylamine derivative involves a four-electron, four-proton process. The second nitro group is then reduced in a subsequent step. A proposed reduction mechanism for 3,5-DNBA, which can be extrapolated to this compound, involves the reduction of one nitro group to a hydroxylamine, followed by the reduction of the second nitro group, ultimately leading to a dihydroxylamine derivative. Further reduction to the corresponding diamine is also possible under appropriate conditions.

The total number of electrons involved in the complete reduction of the two nitro groups to hydroxylamines in 3,5-DNBA has been calculated to be twelve, which supports a multi-step reduction pathway for each group. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Number of Reduction Peaks | 2 (Irreversible) | Indicates sequential reduction of the two nitro groups. |

| Total Number of Electrons (n) | 12 | Corresponds to the overall reduction of both nitro groups to hydroxylamines. |

| Diffusion Coefficient (D) | 3.897 × 10⁻³ cm²/s | Relates to the rate of diffusion of the molecule to the electrode surface. |

| Charge Transfer Coefficient (α) | 0.46 | Provides information about the symmetry of the energy barrier for the electron transfer step. |

Electron Transfer Processes in Nitroaromatic Systems

The strong electron-withdrawing nature of the nitro groups makes the dinitrophenyl ring of this compound highly susceptible to electron transfer processes. The initial step in many reactions involving nitroaromatic compounds is a single-electron transfer (SET) to form a nitro anion radical. researchgate.net The stability of this radical anion is a key factor in its subsequent reactivity.

The two nitro groups in a 1,3-position, as in this compound, effectively delocalize the negative charge of the radical anion, enhancing its stability. This property is fundamental to the formation of charge-transfer complexes, which are common for polynitro aromatic compounds. researchgate.net These complexes form between the electron-poor dinitrophenyl ring and electron-rich species.

In reductive processes, the initially formed anion radical can undergo further electron and proton transfers to yield the final reduced products as described in the section above. The rate of these electron transfer processes is influenced by the redox potential of the nitroaromatic compound and the nature of the reducing agent.

Nucleophilic Substitution Reactions at the Carbonyl Center

The amide group in this compound provides a site for nucleophilic attack at the carbonyl carbon. However, the reactivity of this site is influenced by both electronic and steric factors.

Stability and Reactivity of the Amide Linkage

Amide bonds are generally characterized by their high stability, which is attributed to resonance delocalization of the nitrogen lone pair electrons into the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, increasing its strength and creating a planar amide group. libretexts.orgpressbooks.pub This stability means that amides are the least reactive of the common carboxylic acid derivatives. pressbooks.pub

In this compound, the presence of two bulky isopropyl groups on the nitrogen atom introduces significant steric hindrance around the carbonyl carbon. This steric bulk can shield the carbonyl group from nucleophilic attack, further increasing the stability of the amide linkage and making reactions at this center more difficult.

Factors Influencing Amide Hydrolysis and Transamidation

The hydrolysis of amides to their corresponding carboxylic acids and amines is a common reaction but typically requires harsh conditions, such as prolonged heating with strong acids or bases. pressbooks.publibretexts.org

Amide Hydrolysis:

Acid-catalyzed hydrolysis: This mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. pressbooks.pub

Base-catalyzed hydrolysis: This proceeds via the direct nucleophilic attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon to form a tetrahedral intermediate. pressbooks.publibretexts.org

For this compound, several factors influence its rate of hydrolysis:

Resonance Stability: As with all amides, the inherent resonance stabilization makes the amide bond resistant to cleavage. libretexts.orgpressbooks.pub

Steric Hindrance: The two isopropyl groups on the nitrogen sterically hinder the approach of nucleophiles to the carbonyl carbon, slowing down the rate of hydrolysis.

Electronic Effects of Nitro Groups: The two electron-withdrawing nitro groups on the phenyl ring can have a complex influence. They increase the electrophilicity of the aromatic ring but their effect on the carbonyl carbon's reactivity is less direct. By withdrawing electron density from the entire molecule, they could slightly increase the partial positive charge on the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. However, this effect is likely counteracted by the significant steric hindrance.

Transamidation: Transamidation is the reaction of an amide with an amine to form a new amide. This reaction is generally difficult to achieve directly due to the low reactivity of the starting amide and the fact that the reaction is often in equilibrium. nih.gov Catalysts, such as metal salts or organocatalysts like L-proline, are often required to facilitate this transformation, typically at elevated temperatures. nih.gov For this compound, the steric hindrance from the diisopropyl groups would be a major barrier to transamidation, likely requiring forcing conditions and a suitable catalyst.

Electrophilic Aromatic Substitution Reactions on the Dinitrobenzene Ring

The dinitrobenzene ring in this compound is highly deactivated towards electrophilic aromatic substitution. This is a direct consequence of the powerful electron-withdrawing nature of the two nitro groups.

The nitro group is a strong deactivating group and a meta-director. chemguide.co.uklibretexts.org In this compound, the ring already possesses two nitro groups in a meta relationship (positions 3 and 5 relative to the amide substituent). The presence of two such deactivating groups makes the aromatic ring extremely electron-poor and therefore very unreactive towards electrophiles. Any further substitution would be directed to the position meta to both existing nitro groups, which is the carbon atom bearing the amide substituent (position 1) or the positions ortho to the amide group (positions 2 and 6). However, the deactivation is so strong that forcing conditions, such as high temperatures and strong acid catalysts, would be necessary to achieve any further substitution. For instance, the nitration of 1,3-dinitrobenzene (B52904) to 1,3,5-trinitrobenzene (B165232) requires high temperatures and can result in low yields. rsc.org

The N,N-diisopropyl-benzamide group is an ortho-, para-directing deactivator (the carbonyl group is deactivating, but the nitrogen lone pair can participate in resonance). However, in this case, the directing effect of the two powerful meta-directing nitro groups would overwhelmingly dominate.

| Substituent Group | Classification | Directing Effect |

|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

| -CONR₂ (N,N-dialkyl-carboxamide) | Deactivating | Ortho, Para |

The combined effect of two nitro groups makes further electrophilic substitution on the this compound ring exceptionally challenging.

Regioselectivity and Electronic Effects of Nitro and Amide Substituents

The reactivity and regioselectivity of this compound in chemical reactions are predominantly governed by the electronic properties of its substituents: the two nitro (-NO₂) groups and the N,N-diisopropylcarboxamide group (-CON(i-Pr)₂).

The nitro group is a powerful electron-withdrawing group, exerting its influence through both the inductive effect (-I) and the resonance effect (-M). The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene (B151609) ring through the sigma bonds (inductive effect). Furthermore, the nitro group can delocalize the pi electrons of the ring onto itself via resonance, further decreasing the electron density on the aromatic ring. This deactivating effect is particularly pronounced at the ortho and para positions relative to the nitro groups.

In this compound, the two nitro groups are situated meta to the amide substituent. This arrangement leads to a highly electron-deficient aromatic ring. The directing effects of the substituents are as follows:

Nitro Groups: As strong deactivating and meta-directing groups, they direct incoming electrophiles to the positions meta to themselves (C2, C4, and C6).

Amide Group: As an ortho, para-director, it would direct incoming electrophiles to the C2 and C6 positions (ortho) and the C4 position (para).

Considering the combined influence, the C2, C4, and C6 positions are all activated for nucleophilic aromatic substitution due to the strong electron withdrawal by the nitro groups. For electrophilic aromatic substitution, the ring is strongly deactivated. However, if a reaction were to occur, the least deactivated positions would be C2 and C6, as they are ortho to the weakly activating (by resonance) amide group and meta to one of the nitro groups. The C4 position is para to the amide and ortho to both nitro groups, making it highly deactivated.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (Electrophilic Aromatic Substitution) |

|---|---|---|---|---|

| Nitro Group (-NO₂) | Strongly Electron-Withdrawing (-I) | Strongly Electron-Withdrawing (-M) | Strongly Deactivating | Meta |

| N,N-Diisopropylcarboxamide Group (-CON(i-Pr)₂) | Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Deactivating | Ortho, Para |

Influence of the Diisopropyl Amide Group on Ring Reactivity

The N,N-diisopropyl amide group significantly influences the reactivity of the benzene ring through a combination of steric and electronic effects.

Steric Hindrance: The two bulky isopropyl groups attached to the amide nitrogen create considerable steric hindrance around the amide functionality and the adjacent ortho positions (C2 and C6) of the benzene ring. This steric bulk can:

Hinder Reactions at the Amide Group: Reactions that involve the amide nitrogen or carbonyl carbon can be sterically hindered.

Impede Ortho Substitution: The steric bulk can physically block the approach of reagents to the ortho positions, potentially favoring substitution at the less hindered para position if electronic factors were favorable. However, in this highly deactivated ring, this effect is less pronounced for electrophilic substitution.

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Steric Hindrance | The bulky isopropyl groups physically obstruct access to the amide and adjacent ring positions. | Decreases reactivity at the amide and ortho positions. May influence regioselectivity by favoring less hindered sites. |

| Electronic (Resonance) | The diisopropyl groups can disrupt the planarity between the amide and the ring, reducing the electron-donating resonance effect. | Enhances the deactivating nature of the amide group by diminishing its ability to donate electron density to the ring. |

Radical Reaction Pathways of this compound

While the ionic reactions of this compound are dominated by the electron-withdrawing nature of its substituents, the compound can also participate in radical reactions, particularly under conditions that promote homolytic bond cleavage, such as exposure to heat or UV radiation. libretexts.org

Generation and Reactivity of Radical Intermediates

The initiation of a radical reaction involving this compound would likely involve the formation of a radical species. nih.gov Given the structure of the molecule, several potential radical intermediates could be generated:

Nitrogen Dioxide Radical (•NO₂): The C-N bond of the nitro group is relatively weak and can undergo homolytic cleavage upon heating or photolysis, generating a phenyl radical and a nitrogen dioxide radical. The •NO₂ radical is a relatively stable radical and can participate in subsequent reactions. nih.gov

Phenyl Radical: The aforementioned C-N bond cleavage would also produce a 3,5-dinitro-N,N-diisopropylbenzamidyl phenyl radical. This radical would be highly reactive.

Isopropyl Radical: The C-H bonds on the isopropyl groups are susceptible to hydrogen abstraction by a reactive radical, leading to the formation of a tertiary alkyl radical.

The reactivity of these radical intermediates would depend on their stability and the surrounding reaction conditions. The •NO₂ radical can act as an oxidizing agent or participate in radical coupling reactions. The phenyl and isopropyl radicals are highly reactive and would readily engage in hydrogen abstraction or addition to unsaturated systems. nih.gov

Chain Propagation and Termination Mechanisms

Once radical intermediates are formed, a radical chain reaction can ensue, which typically consists of propagation and termination steps. libretexts.orglibretexts.org

Chain Propagation: In this phase, a radical reacts with a neutral molecule to generate a new radical, thus continuing the chain. youtube.com For this compound, a plausible propagation sequence could involve:

A radical (R•) abstracts a hydrogen atom from one of the isopropyl groups of the benzamide (B126) to form a more stable tertiary radical and R-H.

The resulting tertiary radical could then react with another molecule, for example, by adding to a double bond or abstracting an atom from another species to generate a new radical.

The propagation steps are crucial as they lead to the formation of the final products of the radical reaction.

Chain Termination: The radical chain reaction is terminated when two radical species combine to form a stable, non-radical product. youtube.com Possible termination steps in a reaction involving this compound could include:

Coupling of two isopropyl radicals: Two tertiary radicals derived from the benzamide could combine to form a new C-C bond.

Combination of a phenyl radical and an isopropyl radical.

Reaction of a radical with •NO₂.

Advanced Spectroscopic Characterization and Structural Analysis of N,n Diisopropyl 3,5 Dinitrobenzamide

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and vibrational modes within a molecule, offering a unique "fingerprint."

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. The spectrum of N,N-Diisopropyl-3,5-dinitrobenzamide is characterized by distinct absorption bands that confirm the presence of its key functional groups. The nitro (NO₂) groups, the amide (C=O) group, and the aromatic and aliphatic C-H bonds each have characteristic vibrational frequencies. mit.edu

The strong electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring significantly influences the electronic environment and, consequently, the vibrational frequencies of adjacent bonds. mit.edu The analysis of the FTIR spectrum allows for the unambiguous identification of these functionalities.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3100 | Weak-Medium | Aromatic C-H Stretch | 3,5-Dinitrophenyl Ring |

| ~2970, ~2870 | Medium-Strong | Aliphatic C-H Stretch | Isopropyl Groups |

| ~1645 | Strong | C=O Stretch (Amide I) | Tertiary Amide |

| ~1540 | Very Strong | Asymmetric NO₂ Stretch | Nitro Group |

| ~1345 | Very Strong | Symmetric NO₂ Stretch | Nitro Group |

| ~1460 | Medium | C-H Bend (Isopropyl) | Isopropyl Groups |

| ~1250 | Medium | C-N Stretch | Amide |

| ~900, ~730 | Strong | C-H Out-of-plane Bend | Substituted Benzene Ring |

Note: The data in this table is predicted based on the analysis of similar compounds and established group frequencies. Actual experimental values may vary slightly.

Raman spectroscopy provides complementary information to FTIR. It detects vibrations that cause a change in the polarizability of a molecule. For this compound, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the nitro groups and the vibrations of the aromatic ring.

The symmetric stretching of the nitro groups typically gives a very strong and characteristic band in the Raman spectrum. The aromatic ring vibrations also produce distinct signals that can confirm the substitution pattern.

Table 2: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3100 | Medium | Aromatic C-H Stretch | 3,5-Dinitrophenyl Ring |

| ~2975 | Strong | Aliphatic C-H Stretch | Isopropyl Groups |

| ~1600 | Medium | Aromatic Ring Stretch | 3,5-Dinitrophenyl Ring |

| ~1350 | Very Strong | Symmetric NO₂ Stretch | Nitro Group |

| ~1000 | Strong | Ring Breathing Mode | 3,5-Dinitrophenyl Ring |

Note: The data in this table is predicted based on the analysis of similar nitroaromatic compounds. Actual experimental values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of individual atoms.

The ¹H NMR spectrum of this compound provides valuable information about the number and environment of the protons in the molecule. The aromatic region is expected to show two distinct signals corresponding to the protons on the dinitrophenyl ring. The aliphatic region will display signals for the isopropyl groups.

Due to the symmetry of the 3,5-dinitrophenyl group, the two protons at positions 2 and 6 are chemically equivalent, as are the proton at position 4. This leads to a simplified aromatic pattern. The isopropyl protons will show a characteristic septet for the methine (CH) proton and a doublet for the methyl (CH₃) protons, arising from spin-spin coupling.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~9.10 | t | ~2.2 | 1H | H-4 (Aromatic) |

| ~8.80 | d | ~2.2 | 2H | H-2, H-6 (Aromatic) |

| ~4.00 | septet | ~6.8 | 2H | CH (Isopropyl) |

| ~1.40 | d | ~6.8 | 12H | CH₃ (Isopropyl) |

Note: The chemical shifts and coupling constants are predicted based on data from similar N,N-dialkyl-3,5-dinitrobenzamides and general NMR principles. Actual experimental values may differ.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, symmetry considerations are also important. The spectrum is expected to show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the isopropyl groups.

The chemical shifts are significantly influenced by the electron-withdrawing nitro groups and the amide functionality. The carbonyl carbon is expected to resonate at a downfield position. The aromatic carbons attached to the nitro groups will also be significantly deshielded.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (from DEPT) | Assignment |

| ~162.0 | C | C=O (Amide) |

| ~148.5 | C | C-3, C-5 (Aromatic, C-NO₂) |

| ~134.0 | C | C-1 (Aromatic, C-C=O) |

| ~129.0 | CH | C-2, C-6 (Aromatic) |

| ~122.0 | CH | C-4 (Aromatic) |

| ~49.0 | CH | CH (Isopropyl) |

| ~21.0 | CH₃ | CH₃ (Isopropyl) |

Note: The chemical shifts are predicted based on data from analogous compounds. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would confirm the multiplicity of each carbon signal.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, a cross-peak would be observed between the methine proton (septet) and the methyl protons (doublet) of the isopropyl groups, confirming their connectivity. Correlations between the aromatic protons (H-2/H-6 and H-4) would also be visible, confirming the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals. For instance, the aromatic proton signals at ~8.80 ppm and ~9.10 ppm would correlate with the carbon signals at ~129.0 ppm and ~122.0 ppm, respectively. The isopropyl methine proton at ~4.00 ppm would correlate with the carbon at ~49.0 ppm, and the methyl protons at ~1.40 ppm would correlate with the carbon at ~21.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations for this compound would include:

Correlations from the aromatic protons (H-2/H-6 and H-4) to the carbonyl carbon (~162.0 ppm), confirming the attachment of the dinitrophenyl ring to the amide group.

Correlations from the isopropyl methine proton (~4.00 ppm) to the carbonyl carbon (~162.0 ppm), establishing the N-isopropyl linkage.

Correlations from the aromatic protons to various other carbons in the ring, confirming the substitution pattern.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be utilized to confirm its elemental composition.

The fragmentation of related 3,5-dinitrobenzamide (B1662146) derivatives typically involves initial cleavages at the amide bond and the loss of the nitro groups. The electron impact (EI) mass spectrum of the parent compound, 3,5-dinitrobenzamide, shows a molecular ion peak and characteristic fragments corresponding to the loss of the amino group and successive losses of the nitro groups. In the case of this compound, the fragmentation pattern would be expected to be more complex due to the presence of the isopropyl groups.

Expected Fragmentation Pattern:

A detailed analysis would likely reveal the following fragmentation pathways:

Molecular Ion Peak (M+) : This peak would confirm the molecular weight of the compound.

Loss of an Isopropyl Group : A significant fragment would likely correspond to the loss of a propyl radical (•CH(CH₃)₂), resulting in a [M - 43]+ ion.

McLafferty Rearrangement : The presence of the carbonyl group and the isopropyl groups could facilitate a McLafferty rearrangement, leading to the elimination of propene (C₃H₆) and the formation of a characteristic radical cation.

Cleavage of the Amide Bond : Scission of the C-N bond would lead to the formation of the 3,5-dinitrobenzoyl cation and the diisopropylamine (B44863) radical cation.

Loss of Nitro Groups : Sequential losses of NO₂ groups from the aromatic ring are expected, leading to fragments at [M - 46]+ and [M - 92]+.

A hypothetical data table for the major expected fragments is presented below.

| m/z (relative intensity, %) | Proposed Fragment Ion |

| Value for M+ | [C₁₃H₁₇N₃O₅]⁺• (Molecular Ion) |

| Value | [M - CH(CH₃)₂]⁺ |

| Value | [M - NO₂]⁺ |

| Value | [M - 2NO₂]⁺ |

| Value | [C₇H₃N₂O₄]⁺ (3,5-dinitrobenzoyl cation) |

| Value | [N(CH(CH₃)₂)₂]⁺• (Diisopropylamine radical cation) |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Packing

While the specific crystal structure of this compound is not publicly documented, analysis of related structures, such as other aromatic amides and 3,5-dinitrobenzoate (B1224709) derivatives, provides insight into the likely structural features. The amide group is expected to be planar, and the dihedral angle between the plane of the amide group and the benzene ring would be a key conformational parameter. The two nitro groups are likely to be slightly twisted out of the plane of the benzene ring.

A hypothetical table of crystallographic data is provided below, which would be populated with experimental values upon successful crystallization and analysis.

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) | Value |

| R-factor | Value |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength and provides information about the electronic transitions within the molecule. For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the 3,5-dinitrobenzoyl chromophore.

Typically, aromatic nitro compounds exhibit strong absorption bands in the UV region corresponding to π→π* transitions of the benzene ring and n→π* transitions of the nitro groups. The absorption spectrum of 3,5-dinitrobenzoic acid, a closely related compound, shows absorption maxima in the UV region. The N,N-diisopropyl substitution on the amide nitrogen is expected to cause a slight shift in the position and intensity of these absorption bands.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. Many aromatic compounds are fluorescent. The fluorescence properties of this compound would depend on the efficiency of radiative decay from its excited state. The presence of the nitro groups, which are known to be fluorescence quenchers, might lead to weak or no fluorescence.

A hypothetical data table for the optical properties is presented below.

| Parameter | Hypothetical Value |

| Solvent | e.g., Ethanol |

| λmax (nm) | Value |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | Value |

| Excitation Wavelength (nm) | Value |

| Emission Wavelength (nm) | Value |

| Quantum Yield (Φ) | Value |

Computational and Theoretical Chemistry Studies on N,n Diisopropyl 3,5 Dinitrobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and a host of related characteristics.

Density Functional Theory (DFT) Investigations of Molecular Geometry and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and its energetic properties. By optimizing the molecular structure, DFT calculations can determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

For N,N-Diisopropyl-3,5-dinitrobenzamide, a DFT optimization would likely be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p). The resulting geometry would reveal the spatial relationship between the 3,5-dinitrophenyl ring and the N,N-diisopropylamide group. It is expected that the bulky isopropyl groups would induce some torsion, causing the amide group to be twisted out of the plane of the benzene (B151609) ring. This twisting can have significant effects on the molecule's electronic properties.

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP) (Note: This table is illustrative, based on typical values for similar structures, as specific data for this compound is not readily available.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.24 | O-C-N | 122.5 |

| C-N (amide) | 1.37 | C-N-C (isopropyl) | 118.0 |

| C-C (ring) | 1.39 (avg) | C-C-N (nitro) | 118.5 |

| N-O (nitro) | 1.22 (avg) | O-N-O | 124.0 |

Energetic properties, such as the total energy and heat of formation, can also be calculated, providing information about the molecule's thermodynamic stability.

Ab Initio and Semi-Empirical Methods for Ground State Properties

While DFT is prevalent, other methods can also be employed. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameterization but are computationally more demanding. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. These methods can also be used to calculate ground state properties like molecular geometry and electronic energy, offering a comparative view to DFT results.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. In the context of this compound, the HOMO is expected to be localized primarily on the electron-donating diisopropylamide group and the benzene ring, while the LUMO would be concentrated on the electron-withdrawing dinitro groups. This separation of frontier orbitals is characteristic of a donor-π-acceptor (D-π-A) system.

Table 2: Representative FMO Energies and Properties (Note: This table is illustrative. Values are typical for dinitrobenzene derivatives.)

| Parameter | Energy (eV) |

| EHOMO | -7.5 |

| ELUMO | -3.0 |

| Energy Gap (ΔE) | 4.5 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

For this compound, the MEP map would show the most negative potential (red) around the oxygen atoms of the two nitro groups and the carbonyl oxygen of the amide group. These areas are rich in electrons. Conversely, the most positive potential (blue) would likely be found around the hydrogen atoms of the benzene ring and the isopropyl groups. This mapping helps to identify potential sites for intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)).

In this compound, significant NBO interactions would be expected. A key interaction would be the delocalization of the lone pair electrons from the amide nitrogen atom into the antibonding π* orbital of the carbonyl group (nN → πC=O). Additionally, π-electron delocalization from the benzene ring to the nitro groups (πring → πNO2) would be prominent. These interactions contribute to the stability of the molecule and are indicative of the intramolecular charge transfer characteristic of D-π-A systems.

Table 3: Representative NBO Stabilization Energies (E(2)) (Note: This table is illustrative and based on general findings for similar compounds.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(N) | π(C=O) | ~40-60 |

| π(Cring-Cring) | π(Cring-Cring) | ~20-25 |

| π(Cring-Cring) | π*(N-O) | ~5-10 |

Non-Linear Optical (NLO) Properties: Computational Prediction and Correlation with Electronic Structure

Molecules with significant intramolecular charge transfer, like this compound, are often investigated for their non-linear optical (NLO) properties. NLO materials can alter the properties of light and have applications in technologies like optical switching and frequency conversion.

Computational methods, particularly DFT, can predict NLO properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value (β) is indicative of a strong NLO response. For D-π-A systems, this value is highly dependent on the efficiency of charge transfer from the donor to the acceptor, which in turn is related to the HOMO-LUMO gap. A smaller energy gap generally correlates with a larger β value. The presence of the electron-donating diisopropylamide group and the strong electron-withdrawing dinitro groups suggests that this compound could exhibit significant NLO properties. Studies on similar molecules like Quinolinium 3,5-dinitrobenzoate (B1224709) have confirmed their potential as NLO materials.

Table 4: Representative Calculated NLO Properties (Note: This is an illustrative table. Values are highly dependent on the computational method.)

| Property | Value |

| Dipole Moment (μ) | ~5-7 Debye |

| Hyperpolarizability (β) | > 20 x 10-30 esu |

Dipole Moment and Polarizability Calculations

Calculations of these properties would typically be performed using quantum mechanical methods such as Density Functional Theory (DFT). The results would provide quantitative values for the dipole moment vector and the polarizability tensor, indicating the magnitude and direction of these properties.

Table 1: Hypothetical Dipole Moment and Polarizability Data for this compound No published data is available for this compound. The table below is a placeholder to illustrate how such data would be presented.

| Parameter | Calculated Value | Units |

| Dipole Moment (µ) | Data not available | Debye |

| Mean Polarizability (α) | Data not available | a.u. |

First and Second Order Hyperpolarizability Computations

Hyperpolarizability is a measure of the nonlinear optical (NLO) response of a molecule to a strong electromagnetic field, such as that from a laser. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. The first (β) and second (γ) order hyperpolarizabilities describe the second and third-order NLO responses, respectively.

Computational methods, often time-dependent DFT (TD-DFT), are employed to calculate these properties. The results would indicate the potential of this compound as an NLO material.

Table 2: Hypothetical First and Second Order Hyperpolarizability Data for this compound No published data is available for this compound. The table below is a placeholder to illustrate how such data would be presented.

| Parameter | Calculated Value | Units |

| First Hyperpolarizability (β) | Data not available | a.u. |

| Second Hyperpolarizability (γ) | Data not available | a.u. |

Analysis of Intermolecular Interactions and Crystal Packing Features

The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Understanding these interactions is key to predicting crystal structures and material properties.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It partitions the crystal space into regions associated with each molecule, allowing for the mapping of close contacts between neighboring molecules. The analysis generates two-dimensional fingerprint plots that summarize the types and relative contributions of different intermolecular contacts, such as hydrogen bonds and van der Waals interactions.

For this compound, this analysis would reveal the key interactions responsible for its crystal packing.

Table 3: Hypothetical Hirshfeld Surface Contact Percentages for this compound No published data is available for this compound. The table below is a placeholder to illustrate how such data would be presented.

| Intermolecular Contact | Contribution (%) |

| O···H | Data not available |

| H···H | Data not available |

| C···H | Data not available |

| N···H | Data not available |

| C···C | Data not available |

| Other | Data not available |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing critical points in the electron density, QTAIM can characterize the nature of chemical bonds, including weak intermolecular interactions. Parameters such as the electron density and its Laplacian at the bond critical point provide insights into the strength and nature (e.g., covalent vs. electrostatic) of the interactions.

A QTAIM analysis of this compound would offer a detailed electronic perspective on its intramolecular and intermolecular bonding.

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable bonds, such as the isopropyl groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface of the molecule as a function of its torsional angles.

Such an analysis would reveal the preferred three-dimensional structure of the molecule and the flexibility of its side chains, which can influence its physical and biological properties.

Specialized Applications and Advanced Research Directions of N,n Diisopropyl 3,5 Dinitrobenzamide Scaffolds

Role in the Development of Chiral Recognition Materials

The dinitrobenzamide core is a cornerstone in the field of enantioselective chromatography, forming the basis for a class of highly effective chiral stationary phases (CSPs). These CSPs are instrumental in the separation of enantiomers, a critical process in the pharmaceutical and fine chemical industries.

Design Principles for Chiral Stationary Phases (CSPs) Based on Dinitrobenzamide Derivatives

The design of CSPs based on dinitrobenzamide derivatives, often referred to as Pirkle-type CSPs, relies on the principles of chiral recognition, which involve non-covalent interactions between the chiral selector (the CSP) and the enantiomers of the analyte. The 3,5-dinitrophenyl group plays a pivotal role in this process.

Key design principles include:

π-Acidic/π-Basic Interactions: The 3,5-dinitrobenzoyl moiety is strongly π-acidic due to the electron-withdrawing nature of the two nitro groups. This allows for strong π-π stacking interactions with analytes that contain π-basic aromatic systems. Conversely, π-basic CSPs are effective for separating π-acidic analytes, such as N,N-Diisopropyl-3,5-dinitrobenzamide derivatives. capes.gov.br

Hydrogen Bonding: The amide linkage in the dinitrobenzamide structure provides sites for hydrogen bond donating and accepting. These interactions are crucial for the formation of transient diastereomeric complexes with the analyte, contributing significantly to chiral discrimination.

A variety of chiral selectors based on the N-(3,5-dinitrobenzoyl) scaffold have been synthesized and evaluated. For instance, CSPs derived from N-(3,5-dinitrobenzoyl)-α-amino acids have proven effective for separating a wide range of racemates. The choice of the amino acid and its substituents is critical in tailoring the selectivity of the CSP for specific classes of compounds.

Mechanistic Understanding of Enantioseparation and Chiral Recognition Processes

The separation of enantiomers on dinitrobenzamide-based CSPs is governed by the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte. The stability of these complexes differs for each enantiomer, leading to different retention times on the chromatographic column and thus, separation.

The "three-point interaction model," proposed by Pirkle, is a fundamental concept for understanding chiral recognition. According to this model, a minimum of three simultaneous interactions between the chiral selector and the analyte are necessary for enantioseparation. At least one of these interactions must be stereochemically dependent. In the context of dinitrobenzamide CSPs, these interactions typically involve:

π-π stacking between the dinitrobenzoyl group of the selector and an aromatic group on the analyte.

Hydrogen bonding involving the amide functionality.

Dipole-dipole or steric interactions.

The helical structure of some polysaccharide-based CSPs, which can be derivatized with 3,5-dinitrophenyl carbamates, creates "chiral grooves" where the analyte can interact with the selector. youtube.com The specific orientation of the phenyl groups within these grooves dictates the separation capability. youtube.com

Molecular docking studies have been employed to further elucidate the chiral recognition mechanism at a molecular level. These computational models help to visualize the binding modes of enantiomers with the CSP and identify the key intermolecular interactions responsible for discrimination. researchgate.net For example, in the case of cyclodextrin-based CSPs modified with phenylcarbamate groups, surface binding can be the dominant mechanism for complex formation in certain mobile phases. nih.gov

Exploration in Coordination Chemistry as Ligands for Metal Complexes

The versatility of the dinitrobenzamide scaffold extends to coordination chemistry, where it can act as a ligand for various metal ions. The presence of multiple potential coordination sites—the carboxylate group (in the parent acid) and the nitro groups—allows for the formation of a diverse range of metal complexes with interesting structural architectures and properties. nih.gov

While the amide nitrogen in this compound is generally a poor coordinator due to steric hindrance from the isopropyl groups and delocalization of the lone pair into the carbonyl group, the oxygen atoms of the nitro groups and the carbonyl group can participate in coordination. However, studies on the closely related 3,5-dinitrobenzoate (B1224709) (3,5-DNB) ligand show that coordination predominantly occurs through the carboxylate group, especially with 3d transition metals. nih.gov The nitro groups are more likely to be involved in forming intermolecular interactions, such as hydrogen bonds and van der Waals forces, which stabilize the crystal packing. nih.gov

Nevertheless, the potential for the nitro groups to coordinate to certain metal centers, particularly alkali metals, has been noted. nih.gov The ability to form complexes with both 3d and lanthanide elements underscores the adaptability of the dinitrobenzoate framework. nih.govresearchgate.net The specific coordination mode is influenced by factors such as the nature of the metal ion, the solvent system used for crystallization, and the presence of other ancillary ligands. nih.gov These factors can lead to the formation of mononuclear or polynuclear complexes with varying dimensionalities.

Mechanistic Probes in Organic Reactions and Chemical Biology Systems

The electronic properties of the this compound scaffold make it a valuable tool for investigating reaction mechanisms and probing biological systems.

Investigation of Reduction Mechanisms of Nitroaromatic Prodrugs

Nitroaromatic compounds are a class of prodrugs that can be selectively activated under hypoxic conditions, which are characteristic of solid tumors. The reduction of the nitro group to a more reactive species, such as a hydroxylamine (B1172632) or an amine, is the key activation step. The dinitrobenzamide core is a relevant structure in the study of these prodrugs.

The reduction of nitroaromatics can be catalyzed by nitroreductase enzymes, which are often overexpressed in cancer cells. nih.gov Understanding the mechanism of this reduction is crucial for the design of more effective and selective cancer therapies. The rate and regioselectivity of the reduction can be influenced by the electronic and steric environment of the nitro groups.

For instance, in dinitrobenzamide mustard compounds, the presence of a bulky mustard group can force the prodrug to bind to the active site of the nitroreductase in a specific orientation, leading to the selective reduction of one nitro group over the other. This highlights how structural modifications to the dinitrobenzamide scaffold can control the activation process.

Recent research has also explored bioorthogonal reactions for the reduction of aromatic nitro groups, offering a controlled method for prodrug activation in cellular environments. nih.gov These studies provide insights into the fundamental chemistry of nitro reduction and its potential therapeutic applications. nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Chemical Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing a framework for understanding how the chemical structure of a compound influences its biological activity or material properties. For dinitrobenzamide derivatives, SAR studies are crucial for optimizing their performance as chiral selectors, antimicrobial agents, or other functional molecules.

In the context of chiral recognition, SAR studies involve systematically modifying the structure of the dinitrobenzamide-based chiral selector and evaluating the impact on its enantioseparation capabilities. For example, altering the substituents on the phenyl ring or changing the amino acid component in a Pirkle-type CSP can have a significant effect on selectivity and resolution. nih.gov These studies have shown that even subtle structural changes can lead to substantial differences in chiral recognition.

SAR studies have also been applied to investigate the antimicrobial properties of dinitrobenzamide derivatives. By synthesizing and testing a series of related compounds, researchers can identify the structural features that are essential for activity and those that can be modified to improve potency or reduce toxicity. nih.gov For example, investigations into dithiocarbamic flavanones have demonstrated that the nature and position of halogen substituents can significantly impact their antioxidant properties. researchgate.net Such insights are invaluable for the rational design of new and improved chemical entities based on the dinitrobenzamide scaffold.

Advanced Materials Science Applications Based on Electronic and Optical Properties

The unique molecular architecture of this compound, featuring a potent electron-accepting dinitrophenyl core and a moderately electron-donating diisopropylamide group, gives rise to distinct electronic and optical characteristics. These properties are the foundation for its potential applications in advanced materials science, particularly in the realms of organic electronics and nonlinear optics. The intramolecular charge transfer (ICT) from the amide nitrogen to the dinitroaromatic ring is a key feature that dictates the behavior of this class of compounds.

Research into analogous N-alkylated 3,5-dinitrobenzamides and related dinitrobenzene derivatives provides significant insights into the potential of the this compound scaffold. The strong electron-withdrawing nature of the two nitro groups significantly lowers the energy levels of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). This is a critical characteristic for the development of n-type organic semiconductors, which are essential components for complementary metal-oxide-semiconductor (CMOS)-like logic circuits. While many organic semiconductors are p-type (hole-transporting), the development of air-stable n-type materials remains a challenge. The dinitrobenzamide core is a promising candidate to fill this gap.

Furthermore, the significant difference in electron density between the donor (diisopropylamide) and acceptor (dinitrophenyl) moieties, coupled with the inherent asymmetry in similar molecular systems, suggests the potential for pronounced nonlinear optical (NLO) properties. Materials with strong second or third-order NLO responses are crucial for applications in optical communications, data storage, and optical limiting.

Electronic Properties and Potential as n-Type Organic Semiconductors

The electronic properties of materials are fundamentally governed by the energies of their Highest Occupied Molecular Orbital (HOMO) and LUMO. For n-type semiconductors, a low-lying LUMO level is necessary to facilitate the injection and transport of electrons. The 3,5-dinitrobenzoyl moiety is exceptionally effective at lowering the LUMO energy.

Computational studies, such as those employing Density Functional Theory (DFT), on related molecules provide valuable predictions of these energy levels. nih.govresearchgate.net For instance, studies on similar nitroaromatic compounds have demonstrated their potential as n-type semiconductors. The presence of the nitro groups is a key factor in achieving the desired electronic structure for electron transport.

The N,N-diisopropyl groups, while being weaker electron donors compared to amino or alkoxy groups, play a crucial role in modulating the electronic properties and influencing the solid-state packing of the molecules. This packing is critical for efficient charge transport in a thin-film device. The bulky isopropyl groups can influence the intermolecular stacking, which in turn affects the electronic coupling between adjacent molecules and, consequently, the electron mobility.

| Property | Predicted Characteristic for this compound Scaffolds | Rationale based on Analogous Compounds |

| Semiconductor Type | n-type | The strong electron-withdrawing nature of the two nitro groups significantly lowers the LUMO energy, a key requirement for electron transport. |

| LUMO Energy Level | Low | Dinitro-substituted aromatic compounds consistently exhibit low-lying LUMO levels. |

| Electron Mobility | Moderate | The bulky N,N-diisopropyl groups can lead to less planar structures, potentially hindering optimal π-π stacking and thus moderating mobility compared to planar analogs. |

| Air Stability | Potentially High | The low LUMO energy can make the material less susceptible to oxidation by atmospheric oxygen, a common issue for n-type organic semiconductors. |

Optical Properties and Nonlinear Optical (NLO) Applications

The intramolecular charge-transfer character of this compound derivatives also imparts them with interesting optical properties. The absorption and emission characteristics are sensitive to the solvent polarity, a hallmark of ICT compounds.

More significantly, the combination of a strong acceptor and a donor within the same molecule can lead to a large molecular hyperpolarizability (β), a measure of the second-order NLO response. For a material to exhibit a macroscopic second-order NLO effect, it must also crystallize in a non-centrosymmetric space group. While the crystal structure of this compound is not reported in the search results, studies on similar organic molecules have shown that tuning the substituents can control the crystal packing. For example, a study on N-ethyl-3,5-dinitrobenzamide revealed that it crystallizes in a way that molecules are linked by hydrogen bonds to form one-dimensional chains. nih.gov

Third-order NLO effects, which are present in all materials regardless of symmetry, are also of great interest for applications like optical limiting. Materials with a strong third-order NLO response can exhibit reverse saturable absorption, where the absorption of light increases with increasing light intensity. This property is vital for protecting sensitive optical sensors and human eyes from high-intensity laser beams. Research on quinolinium 3,5-dinitrobenzoate has demonstrated significant third-order NLO properties, making it suitable for optical limiting and switching applications. nih.govresearchgate.net Given the structural similarities, this compound scaffolds are also expected to exhibit such behavior.

| Optical Property | Potential of this compound Scaffolds | Rationale and Supporting Findings from Related Compounds |

| Intramolecular Charge Transfer (ICT) | Pronounced | The molecule contains distinct electron-donating (diisopropylamide) and electron-accepting (dinitrophenyl) moieties. |

| Second-Order NLO Response (Hyperpolarizability, β) | Potentially High | Asymmetric charge distribution in similar donor-acceptor molecules often leads to high β values. Macroscopic effect depends on non-centrosymmetric crystal packing. |

| Third-Order NLO Response | Promising | Analogous compounds like quinolinium 3,5-dinitrobenzoate show strong third-order NLO effects, suggesting potential for optical limiting and switching applications. nih.govresearchgate.net |

| UV-Vis Absorption | Expected in the UV-A to near-visible region | The ICT band's position will be influenced by solvent polarity. |

Q & A

Q. What are the optimal synthetic routes for N,N-Diisopropyl-3,5-dinitrobenzamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves bromination or nitration of a substituted benzamide precursor. For example, a brominated analog (2-bromo-N,N-diisopropyl-3,5-dimethylbenzamide) was synthesized using N-bromosuccinimide (NBS) under thermal conditions (80°C, 16 hours), followed by purification via silica gel column chromatography with a hexane/ethyl acetate solvent system (10:1 ratio) . To ensure purity, monitor reaction progress using thin-layer chromatography (TLC) and confirm final product integrity via melting point analysis (e.g., 200–201°C for related compounds) and high-resolution mass spectrometry (HR-MS) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- FT-IR : Identify functional groups (e.g., nitro stretches at ~1520–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- NMR : Use ¹H and ¹³C NMR to resolve diisopropyl groups (δ ~1.2–1.5 ppm for CH₃, δ ~3.5–4.5 ppm for CH) and aromatic protons (δ ~8.0–9.0 ppm for nitro-substituted benzene) .

- MS : Confirm molecular weight via electron ionization (EI) or electrospray ionization (ESI), with fragmentation patterns aiding structural validation (e.g., m/z 331 [M⁺] for analogs) .

Q. What safety protocols are recommended for handling this compound given its structural analogs?

Methodological Answer: While direct safety data for this compound is limited, structurally similar nitroaromatics (e.g., dinitolmide) pose acute hazards. Recommendations include:

- Use local exhaust ventilation and NIOSH-approved respirators to prevent inhalation.

- Avoid skin contact via nitrile gloves and lab coats.

- Store in cool, dry conditions away from oxidizers due to potential explosive properties of nitro groups .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound polymorphs be resolved?

Methodological Answer: Conflicts in crystallographic data often arise from twinning or disordered solvent molecules. To address this:

- Use SHELX software (e.g., SHELXL for refinement) to model disorder or apply twin laws .

- Validate with high-resolution data (≤1.0 Å) and cross-check using Hirshfeld surface analysis to assess intermolecular interactions .

- Compare experimental powder X-ray diffraction (PXRD) patterns with ab initio predictions (e.g., density functional theory (DFT) for lattice energy minimization) to identify stable polymorphs .

Q. What computational approaches predict the reactivity of this compound in substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, nitro groups at the 3,5-positions may direct substitution to the para position due to electron-withdrawing effects .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .

- Docking Studies : If biologically active, use AutoDock Vina to assess binding affinity with target proteins (e.g., anti-apoptotic Bcl-2 family proteins) .

Q. How does the positioning of nitro groups influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer: The 3,5-dinitro configuration deactivates the benzene ring, making EAS challenging. Methodological insights include:

- Directed Metallation : Use strong bases (e.g., LDA) to deprotonate the amide NH, generating a diisopropylamide-directed metallation intermediate for functionalization at the 2-position .

- Nitration Studies : Prior experimental data on 3,5-dinitrobenzamide analogs show that further nitration requires fuming nitric acid at elevated temperatures (~100°C), with regioselectivity controlled by steric hindrance from diisopropyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.